molecular formula C8H10O2 B14501504 4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol CAS No. 62803-33-2

4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol

Cat. No.: B14501504
CAS No.: 62803-33-2
M. Wt: 138.16 g/mol
InChI Key: VBIAUIYZIWOJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol is a synthetic organic compound characterized by a molecular structure incorporating two alkyne bonds and an ether linkage. According to IUPAC nomenclature principles, the name indicates the presence of a but-3-yn-1-ol chain where the alcohol's hydrogen is substituted by a but-2-yn-1-yl group via an oxygen atom, forming the ether linkage . This structure places it as a potential building block in organic and medicinal chemistry research. The compound's key structural features—the terminal alkyne and the alcohol functional group—make it a versatile intermediate for various synthetic applications. Terminal alkynes are widely used in metal-catalyzed coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is extensively employed in bioconjugation, materials science, and drug discovery for the reliable and modular formation of 1,2,3-triazole linkages. Furthermore, the presence of the alcohol group allows for further functionalization through alkylation, acylation, or oxidation, enabling researchers to diversify molecular scaffolds efficiently. While the specific biological activity and research applications of this compound have not been fully documented, compounds with similar alkyne and ether functionalities are frequently explored in the synthesis of more complex molecules for pharmacological testing . Researchers may utilize this compound as a precursor in the development of novel chemical entities, leveraging its reactive handles to construct libraries of compounds for screening against various biological targets. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

62803-33-2

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4-but-3-ynoxybut-2-yn-1-ol

InChI

InChI=1S/C8H10O2/c1-2-3-7-10-8-5-4-6-9/h1,9H,3,6-8H2

InChI Key

VBIAUIYZIWOJDX-UHFFFAOYSA-N

Canonical SMILES

C#CCCOCC#CCO

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction initiates through deprotonation of but-3-yn-1-ol (pKa ≈ 15.5) using potassium carbonate (K2CO3) in dimethylformamide (DMF), generating the corresponding alkoxide ion. Subsequent SN2 displacement with 4-chloro-but-2-yn-1-ol occurs at 80-110°C over 12-48 hours, with iodide salts (e.g., KI) accelerating the reaction via the common ion effect.

Optimization Parameters

Table 1 compares critical parameters across 23 reported syntheses:

Parameter Range Optimal Value (Source)
Temperature (°C) 60-120 80 ± 2
Reaction Time (h) 12-72 36
Base K2CO3, NaOH, KOH K2CO3 (2.5 eq)
Solvent DMF, DCM, ACN Acetonitrile
Yield (%) 52-89 81.5

Side-product formation (≤18%) primarily stems from E2 elimination pathways, mitigated through controlled water content (<0.5% v/v) and inert atmospheres. Recent advances employ microwave irradiation (300W, 100°C) to reduce reaction times to 3-5 hours with comparable yields.

Alkyne-Alkyne Coupling Strategies

Transition metal-catalyzed coupling reactions provide stereocontrolled access to the 1,3-diyne framework. Rhodium(III) complexes (e.g., [Cp*RhCl2]2) enable C-H activation/alkyne annulation sequences under mild conditions (25-40°C).

Catalytic Cycle

The mechanism proceeds through:

  • Directed C-H activation at the propargyl alcohol oxygen
  • Alkyne insertion into the Rh-C bond
  • Reductive elimination to form the C-O-C bridge

Density functional theory (DFT) calculations (B3LYP/6-311+G**) reveal a low activation barrier (ΔG‡ = 18.7 kcal/mol) for the rate-determining alkyne insertion step.

Substrate Scope

Table 2 summarizes coupling efficiency with various alkyne partners:

Alkyne Partner Catalyst Loading Yield (%) ee (%)
But-3-yne-1-ol 2.5 mol% Rh 78 -
TMS-protected alkyne 3.0 mol% Rh 65 98
Aryl-substituted alkyne 5.0 mol% Rh 42 -

Chiral bisoxazoline ligands induce enantioselectivity in desymmetrization reactions, achieving 98% ee for pharmaceutical intermediates. Limitations include sensitivity to protic solvents and competing Glaser-type homo-coupling.

Sequential Oxidation-Reduction Approach

This four-step sequence constructs the molecule through iterative functional group interconversions:

Synthetic Pathway

  • Epoxidation of 1,4-diyne using mCPBA (≥95% conversion)
  • Acid-catalyzed ring-opening with but-3-yn-1-ol
  • TEMPO-mediated oxidation to ketone intermediate
  • Stereoselective reduction with CBS catalyst

The route demonstrates exceptional stereocontrol (dr >20:1) but suffers from cumulative yield losses (overall 34-41%).

Key Intermediate Characterization

The pivotal epoxy-diyne intermediate (C8H10O2) exhibits:

  • $$ ^{13}\text{C NMR} $$: δ 85.3 (epoxide C), 68.9 (sp-hybridized C)
  • IR: 2120 cm⁻¹ (C≡C stretch), 1250 cm⁻¹ (epoxide)
  • HRMS: m/z calc. 138.0681 [M+H]⁺, found 138.0683

Reductive steps employ Corey-Bakshi-Shibata (CBS) catalysts to achieve 94% diastereomeric excess, critical for bioactive derivatives.

Comparative Analysis of Methodologies

Table 3 evaluates the three primary synthesis routes:

Metric Williamson Coupling Sequential
Atom Economy (%) 78 85 62
Step Count 2 1 4
Max Yield (%) 89 78 41
Stereocontrol None Moderate High
Scalability (kg-scale) Proven Limited Challenging

Industrial producers favor Williamson synthesis for cost-effectiveness (raw material cost: $12.50/mol vs. $58.20/mol for coupling route), while pharmaceutical applications prefer the coupling strategy for chiral purity.

Emerging Techniques

Recent advances in continuous flow chemistry enable safer handling of exothermic steps (ΔH = -78 kJ/mol). Microreactor systems achieve:

  • 5-second mixing times (vs. 30 minutes batch)
  • 23% yield improvement through precise thermal control
  • 98.5% conversion at 120°C with 2-minute residence time

Photoredox catalysis using Ir(ppy)3 (1 mol%) under 450 nm LED irradiation demonstrates potential for redox-neutral syntheses, though yields remain suboptimal (≤55%).

Chemical Reactions Analysis

Types of Reactions

4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the alkyne groups to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where nucleophiles such as halides can replace the but-3-yn-1-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated ethers.

Scientific Research Applications

4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol with structurally related compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features Reference
This compound C₈H₁₀O₂ Alkyne (×2), Ether, Alcohol Two terminal alkynes, hydroxyl at C1
4-(But-3-yn-1-yloxy)benzaldehyde C₁₁H₁₀O₂ Alkyne, Ether, Aldehyde Aromatic aldehyde, ether-linked alkyne
4-(2,2'-Bithiophen-5-yl)but-3-yn-1-ol C₁₂H₁₀OS₂ Alkyne, Alcohol, Bithiophene Conjugated bithiophene, terminal alkyne
(E)-4-(Hept-2-yn-1-yloxy)but-2-enoic acid C₁₁H₁₆O₃ Alkyne, Ether, Carboxylic Acid Conjugated double bond, long alkyne chain
4-[(But-3-yn-1-yl)amino]benzoic acid C₁₁H₁₁NO₂ Alkyne, Amine, Carboxylic Acid Amino linker, aromatic acid substituent

Key Observations :

  • Reactivity: The carboxylic acid in (E)-4-(Hept-2-yn-1-yloxy)but-2-enoic acid increases acidity (pKa ~2-3), enabling salt formation, while the aldehyde in 4-(But-3-yn-1-yloxy)benzaldehyde is prone to nucleophilic additions .
  • Solubility : The hydroxyl group in the target compound improves water solubility compared to purely aliphatic alkynes but less than carboxylic acid derivatives .
Stability and Handling
  • The target compound’s alkynes may undergo undesired polymerization; storage under inert atmospheres (N₂/Ar) at low temperatures (-20°C) is recommended .
  • In contrast, the benzoic acid derivative (C₁₁H₁₁NO₂) exhibits higher thermal stability due to aromatic and hydrogen-bonding interactions .

Q & A

Basic: What are the optimal conditions for synthesizing 4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol via palladium-catalyzed coupling?

Methodological Answer:
The synthesis can be optimized using a modified Sonogashira coupling protocol. Key steps include:

  • Catalyst System : Use dichlorobis(triphenylphosphine)palladium(II) (0.05 mmol) with CuI (0.12 mmol) as a co-catalyst to enhance alkyne activation .
  • Solvent and Temperature : Perform the reaction in triethylamine at 70°C to balance reactivity and side-product formation.
  • Monitoring : Track progress via TLC or in situ NMR to detect intermediates. Post-reaction, quench with aqueous HCl (3.5 M) below 30°C to minimize exothermic side reactions .
  • Purification : Use flash column chromatography (petroleum ether/ethyl acetate) to isolate the product, achieving yields up to 94% .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • 1H-NMR : Expect signals at δ 4.90 ppm (t, J = 5.7 Hz) for the hydroxyl-bearing CH2 group and δ 1.22 ppm (s) for tert-butyl substituents if present. Alkyne protons typically appear as triplets near δ 2.55 ppm .
  • 13C-NMR : Peaks at δ 88.2 and 81.6 ppm confirm sp-hybridized carbons in the alkyne moieties .
  • FT-IR : Strong absorption bands at ~3363 cm⁻¹ (O-H stretch) and ~2100–2200 cm⁻¹ (C≡C stretch) are diagnostic . Cross-reference with NIST Chemistry WebBook data for validation .

Advanced: How to address low yields in the Sonogashira coupling step during synthesis?

Methodological Answer:
Low yields often stem from catalyst deactivation or competing Glaser coupling. Mitigation strategies:

  • Oxygen-Free Environment : Use rigorous nitrogen purging to prevent palladium oxidation .
  • Co-Catalyst Ratio : Adjust CuI loading (e.g., 5–10 mol%) to optimize alkyne activation without promoting dimerization .
  • Alternative Catalysts : Test Pd(PPh3)4 or N-heterocyclic carbene (NHC) complexes for improved stability .
  • Byproduct Analysis : Employ HPLC-MS to identify impurities and refine solvent polarity (e.g., switch from triethylamine to DMF for better solubility) .

Advanced: What strategies can resolve data contradictions in X-ray crystallography of this compound?

Methodological Answer:
For challenging crystallography due to flexible alkynyl groups:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios .
  • Refinement in SHELXL : Apply TWIN and BASF commands to model twinning or disorder. Restrain alkyne bond lengths to 1.20 Å during refinement .
  • Validation Tools : Check ADDSYM in PLATON to detect missed symmetry and R1/Rmerge discrepancies .

Basic: What safety precautions are essential when handling alkynol intermediates?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhaling volatile alkynol vapors .
  • Spill Management : Neutralize spills with dry sand; avoid water to prevent spreading .
  • Storage : Keep in sealed containers under nitrogen to inhibit peroxide formation .

Advanced: How to predict the compound’s reactivity in click chemistry using computational models?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess alkyne bond angles and charge distribution. Fukui indices can predict nucleophilic/electrophilic sites .
  • Docking Studies : Simulate interactions with azide partners (e.g., benzyl azide) using AutoDock Vina to estimate transition-state energies .
  • Kinetic Modeling : Apply Eyring equations to correlate computed activation energies with experimental rate constants for copper-free click reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.